molecular formula C32H29N3O8 B14809560 Fmoc-Lys(Nde)-OH

Fmoc-Lys(Nde)-OH

Cat. No.: B14809560
M. Wt: 583.6 g/mol
InChI Key: JWAWLLHLNGKAOE-UHFFFAOYSA-N
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Description

Fmoc-Lys(Nde)-OH (Nα-Fmoc-Nε-(1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl)-L-lysine) is a protected lysine derivative widely used in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethyloxycarbonyl) group protects the α-amino group, while the Nde (or Dde; 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl) group protects the ε-amino side chain. The Nde/Dde group is selectively removable under mild conditions (e.g., 2% hydrazine in DMF) without affecting the Fmoc group, enabling orthogonal deprotection strategies for complex peptide architectures . This compound is particularly valuable in synthesizing peptides requiring site-specific modifications, such as biotinylation or conjugation to other functional groups .

Properties

Molecular Formula

C32H29N3O8

Molecular Weight

583.6 g/mol

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[1-(1-hydroxy-4-nitro-3-oxoinden-2-yl)ethylideneamino]hexanoic acid

InChI

InChI=1S/C32H29N3O8/c1-18(27-29(36)23-13-8-15-26(35(41)42)28(23)30(27)37)33-16-7-6-14-25(31(38)39)34-32(40)43-17-24-21-11-4-2-9-19(21)20-10-3-5-12-22(20)24/h2-5,8-13,15,24-25,36H,6-7,14,16-17H2,1H3,(H,34,40)(H,38,39)

InChI Key

JWAWLLHLNGKAOE-UHFFFAOYSA-N

Canonical SMILES

CC(=NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(C5=C(C4=O)C(=CC=C5)[N+](=O)[O-])O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Lys(Nde)-OH typically involves the protection of the lysine amino group with the Fmoc group. This is achieved by reacting lysine with 9-fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate. The Nε-2,4-dinitrophenyl group is then introduced by reacting the Fmoc-protected lysine with 2,4-dinitrofluorobenzene under basic conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The use of solid-phase synthesis techniques allows for the efficient production of high-purity peptides .

Chemical Reactions Analysis

Types of Reactions

Fmoc-Lys(Nde)-OH undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include deprotected lysine derivatives, peptide chains, and substituted lysine derivatives .

Scientific Research Applications

Fmoc-Lys(Nde)-OH has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Fmoc-Lys(Nde)-OH involves the protection and deprotection of the amino group during peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for the selective formation of peptide bonds. The Nε-2,4-dinitrophenyl group can be used to introduce additional functional groups or to study the interactions of the lysine residue with other molecules .

Comparison with Similar Compounds

Detailed Comparative Analysis

(1) Stability and Orthogonality
  • This compound : The Nde/Dde group is stable under basic Fmoc deprotection (piperidine) but rapidly cleaved by hydrazine, enabling sequential modifications .
  • Fmoc-Lys(Boc)-OH : Boc is stable under SPPS basic conditions but requires strong acids (TFA) for removal, limiting its use in acid-sensitive applications .
  • Fmoc-Lys(Fmoc)-OH: Dual Fmoc protection allows simultaneous deprotection of α- and ε-amino groups, facilitating dendrimer synthesis .
(2) Application-Specific Advantages
  • Post-Translational Modifications: Fmoc-Lys(mono-tBu malonyl)-OH enables site-specific malonylation, mimicking natural lysine modifications critical for metabolic regulation .
  • Glycopeptide Synthesis : Fmoc-Lys(Glc,Boc)-OH incorporates glucose via Boc/Glc protection, enabling controlled glycosylation .
  • Lipidated Peptides: Derivatives like Fmoc-Lys(decanoyl)-OH enhance membrane permeability, as seen in antimicrobial peptides .
  • Drug Conjugates : Fmoc-Lys(tBuO-Ara-Glu...)-OH’s PEG-glutamate side chain improves pharmacokinetics in GLP-1 agonists like Tirzepatide .

Research Findings Highlighting Key Differences

  • Selective Binding : Dendrimers built with Fmoc-Lys(Boc)-OH show higher carbohydrate-binding specificity than those with Fmoc-Lys(Fmoc)-OH .
  • Antimicrobial Activity : Fmoc-Lys(Boc)-OH conjugates with cholic acid exhibit superior antimicrobial activity compared to unprotected lysine analogues .

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